1-[(But-2-en-1-yl)sulfanyl]but-2-ene
Description
1-[(But-2-en-1-yl)sulfanyl]but-2-ene is a thioether compound featuring two but-2-ene moieties connected via a sulfanyl (-S-) group. Its structure can be represented as CH₂=CHCH₂-S-CH₂CH=CH₂, where the sulfur atom bridges two alkenyl chains. The compound’s reactivity and physical properties are influenced by the conjugation of double bonds and the electron-rich sulfur atom, which may participate in oxidation or nucleophilic substitution reactions.
Properties
CAS No. |
5622-73-1 |
|---|---|
Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
1-but-2-enylsulfanylbut-2-ene |
InChI |
InChI=1S/C8H14S/c1-3-5-7-9-8-6-4-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
GGZYULLMICUYQL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCSCC=CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(But-2-en-1-yl)sulfanyl]but-2-ene typically involves the reaction of but-2-en-1-yl halides with thiol compounds under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group replaces the halide ion, forming the desired sulfanyl compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(But-2-en-1-yl)sulfanyl]but-2-ene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the but-2-ene chain can be reduced to form saturated compounds.
Substitution: The sulfanyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated sulfanyl compounds.
Substitution: Various substituted sulfanyl derivatives.
Scientific Research Applications
1-[(But-2-en-1-yl)sulfanyl]but-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(But-2-en-1-yl)sulfanyl]but-2-ene involves its interaction with molecular targets through the sulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds in the but-2-ene chain may also participate in conjugation reactions, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-(Methylsulfanyl)but-1-ene (CAS 32951-19-2)
(But-2-ene-1-sulfinyl)benzene (CAS 42185-87-5)
- Structure : Benzene ring attached to a sulfinyl (-SO-) group and but-2-ene.
- Key Differences: Sulfur is oxidized to a sulfoxide (SO), increasing polarity and reactivity.
Piperazine Derivatives (e.g., RA [3,2])
- Structure : Piperazine core with but-2-en-1-yl and aromatic substituents.
- Key Differences : Larger molecular frameworks (e.g., C₂₄H₂₈N₂ vs. C₈H₁₂S) with pharmacological relevance. The sulfanyl group in these derivatives enhances bioavailability, as seen in UHPLC-ESI-MS data (purity >95%) .
Isomerism and Stereochemical Comparisons
- But-2-ene Isomers : The (E)- and (Z)-isomers of but-2-ene (CAS 624-64-6 and 590-18-1) exhibit distinct boiling points and stability due to steric effects. The sulfanyl group in the target compound may influence isomer preferences, though evidence suggests alkene isomerization is often stochastic in simpler systems .
Physicochemical Properties
Research Findings and Gaps
- Pharmacological Potential: Sulfanyl-containing compounds like Montelukast derivatives () highlight the role of thioethers in drug design, though the target compound’s bioactivity remains unexplored.
- Safety Data : Analogous alkenes like (E)-2-butene (CAS 624-64-6) are flagged for flammability and inhalation risks, suggesting similar hazards for the target compound .
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